molecular formula C12H8F3N3O4S B2596967 N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyridin-2-amine CAS No. 315239-68-0

N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyridin-2-amine

Cat. No. B2596967
CAS RN: 315239-68-0
M. Wt: 347.27
InChI Key: IZPWFGQTYPBCNU-UHFFFAOYSA-N
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Description

N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NT157 and is a small molecule inhibitor of the IGF-1 receptor. The IGF-1 receptor is a transmembrane receptor that plays a crucial role in cell growth and differentiation, making it a promising target for cancer therapy.

Scientific Research Applications

Synthetic Methodologies and Reaction Mechanisms

Ring-Opening and Ring-Closing Protocols : The compound is used in protocols that facilitate the synthesis of N-fused pyrroles, which are of both synthetic and biological interest. This involves ring opening followed by a 1,6-H shift and 6π-electrocyclization, demonstrating its utility in constructing complex heterocyclic structures (Bianchi et al., 2014).

Aminolysis of Sulfamate Esters : The reaction kinetics and mechanisms involving aminolysis of sulfamate esters, where compounds like N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyridin-2-amine could be analogs, offer insights into E2-type mechanisms and the role of amines as catalysts. This research helps understand the behavior of similar compounds in non-aqueous solvents (Spillane et al., 1996).

Material Science and Polymer Development

Fluorinated Polyamides Synthesis : Derivatives of the compound are pivotal in the synthesis of fluorinated polyamides, showcasing the potential for creating materials with exceptional solubility, thermal stability, and mechanical properties. These materials are promising for various advanced applications, including electronics and coatings (Shockravi et al., 2009).

Chemical Biology and Peptide Synthesis

Protecting Groups in Peptide Synthesis : The 3-nitro-2-pyridinesulfenyl group, a related entity, is utilized as a protecting group for amines, alcohols, and thiols in peptide synthesis. This application underscores the versatility of nitro- and sulfonyl-containing compounds in facilitating selective and mild reaction conditions for the synthesis of biologically relevant molecules (Rentier et al., 2017).

Novel Compound Synthesis

Nonproteinogenic Amino Acids : this compound and its analogs are crucial in synthesizing novel amino acids, expanding the toolkit for designing peptides and proteins with unprecedented functions. This research contributes to the broader field of synthetic biology, enabling the creation of new biomolecules with tailored properties (Monteiro et al., 2010).

properties

IUPAC Name

N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O4S/c13-12(14,15)23(21,22)8-4-5-9(10(7-8)18(19)20)17-11-3-1-2-6-16-11/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPWFGQTYPBCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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